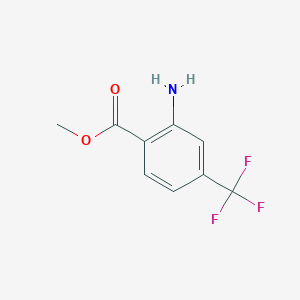
Methyl 2-amino-4-(trifluoromethyl)benzoate
Cat. No. B104740
Key on ui cas rn:
61500-87-6
M. Wt: 219.16 g/mol
InChI Key: DZICUHOFOOPVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786108B2
Procedure details


Add a solution of methyl 2-amino-4-trifluoromethylbenzoate (178 g, 812 mmol) in ethanol (3.3 L) to a suspension of iodine (206.1 g, 812 mmol) and silver (II) sulfate (253 g, 812 mmol) in ethanol (5 L) at room temperature under an atmosphere of nitrogen and stir for 2 h. Filter the suspension through a pad of a Celite®, wash the pad with additional ethanol (2 L) and remove the solvents from the combined filtrates under reduced pressure at 40° C. Dissolve the residue in ethyl acetate (7.5 L) and wash with saturated sodium bicarbonate solution (3×1.5 L), water (3×1.5 L) and brine (2 L). Dry the organic phase over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure to give the title compound as a pale brown crystalline solid (276.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 8.39 (1H, s), 6.99 (1H, s), 5.93 (2H, s), 3.90 (3 H, s).





Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[I:16]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[C:9]([I:16])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
178 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
3.3 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
206.1 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
253 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the suspension through a pad of a Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the pad with additional ethanol (2 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvents from the combined filtrates under reduced pressure at 40° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the residue in ethyl acetate (7.5 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with saturated sodium bicarbonate solution (3×1.5 L), water (3×1.5 L) and brine (2 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic phase over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 276 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
